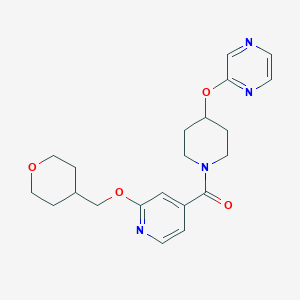

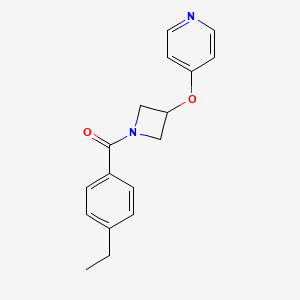

![molecular formula C19H19NO3S B2990023 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenoxyacetamide CAS No. 2034547-36-7](/img/structure/B2990023.png)

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antimalarial Activities

A study by Alborz et al. (2018) involved the synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, which were evaluated for antimicrobial activities against various bacterial strains and for antimalarial activities. These compounds exhibited moderate antimicrobial activities and improved antimalarial potency with certain substitutions on the β-lactam ring. Additionally, their hemolytic activity and mammalian cell toxicity were investigated, indicating potential medicinal applications (Alborz et al., 2018).

Photocatalytic Degradation Studies

Research on the photocatalytic oxidation of 2,4-dichlorophenol by CdS in the presence of thioacetamide, as studied by Tang and Huang (1995), reveals the influence of pH on the appearance of different intermediates like benzene and hydroxylated biphenyl during the degradation process. This study provides insight into the environmental applications of related compounds in water treatment and pollution control (Tang & Huang, 1995).

Chemoselective N-benzoylation

Singh et al. (2017) describe the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, producing compounds of biological interest, which highlights the chemical versatility and potential in synthetic organic chemistry and drug development (Singh et al., 2017).

Antiproliferative Activity Against Cancer Cells

Haridevamuthu et al. (2023) investigated hydroxyl-containing benzo[b]thiophene analogs for their selectivity towards laryngeal cancer cells, demonstrating antiproliferative activity. These compounds were shown to enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis, indicating their potential in cancer therapy (Haridevamuthu et al., 2023).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide is the G-protein-coupled receptor 52 (GPR52) . GPR52 is an orphan Gs-coupled G-protein-coupled receptor .

Mode of Action

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide acts as an agonist at the GPR52 receptor . It binds to the receptor and activates it, leading to an increase in intracellular cAMP levels . This activation cancels dopamine D2 receptor signaling and activates dopamine D1/N-methyl-d-aspartate receptors .

Biochemical Pathways

The activation of GPR52 affects the dopaminergic signaling pathway . By cancelling dopamine D2 receptor signaling and activating dopamine D1/N-methyl-d-aspartate receptors, it modulates the levels of dopamine, a key neurotransmitter in the brain .

Result of Action

The activation of GPR52 by N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide leads to changes in dopamine signaling . This can potentially alleviate symptoms of psychotic disorders .

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-19(22,17-11-14-7-5-6-10-16(14)24-17)13-20-18(21)12-23-15-8-3-2-4-9-15/h2-11,22H,12-13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUGXAMECCPQTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)COC1=CC=CC=C1)(C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2989945.png)

![4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2989950.png)

![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)

![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)

![(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2989959.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)